Chemical properties and structure of 2-Ethyl-3,5-dimethylbenzoyl chloride
Chemical properties and structure of 2-Ethyl-3,5-dimethylbenzoyl chloride
The following technical guide details the chemical properties, synthesis, and applications of 2-Ethyl-3,5-dimethylbenzoyl chloride . This document is structured for researchers and process chemists, focusing on the steric implications of the ortho-ethyl group and its utility in high-value organic synthesis.
Structure, Reactivity, and Synthetic Applications
Executive Summary
2-Ethyl-3,5-dimethylbenzoyl chloride is a specialized acyl chloride intermediate characterized by significant steric congestion at the carbonyl center. Unlike standard benzoyl chlorides, the presence of an ortho-ethyl group imposes a kinetic barrier to nucleophilic attack, enhancing hydrolytic stability while necessitating optimized conditions for acylation reactions. This compound serves as a critical building block in the synthesis of sterically hindered amides and esters, often employed to modulate the lipophilicity and metabolic stability of pharmaceutical candidates and agrochemicals.
Part 1: Structural Analysis & Physicochemical Profile
Molecular Geometry and Steric Environment
The reactivity profile of this molecule is defined by the 2-ethyl substituent .
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Steric Shielding: The ethyl group at the C2 position rotates out of the aromatic plane, creating a "steric wall" that protects the carbonyl carbon. This reduces the rate of hydrolysis compared to 3,5-dimethylbenzoyl chloride.
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Electronic Effects: The C3 and C5 methyl groups provide weak electron-donating inductive effects (+I), slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, but the steric effect is the dominant factor governing reactivity.
Physicochemical Properties
Note: Experimental values for this specific isomer are often proprietary. Values below represent high-confidence estimates based on structure-activity relationships (SAR) of homologous series (e.g., 2-ethylbenzoic acid derivatives).
| Property | Data / Estimate | Rationale |
| Chemical Name | 2-Ethyl-3,5-dimethylbenzoyl chloride | IUPAC Nomenclature |
| Precursor CAS | 104175-25-9 | (For 2-Ethyl-3,5-dimethylbenzoic acid) |
| Molecular Formula | C₁₁H₁₃ClO | - |
| Molecular Weight | 196.67 g/mol | - |
| Physical State | Viscous Liquid / Low-melting Solid | Asymmetry of the ethyl group lowers MP relative to the acid. |
| Boiling Point | ~135–140°C (at 10 mmHg) | Extrapolated from 3,5-dimethylbenzoyl chloride. |
| Solubility | Soluble in DCM, THF, Toluene | Hydrolyzes in water/alcohols. |
| Reactivity Class | Hindered Electrophile | Ortho-substitution retards SN2-like attack. |
Part 2: Synthetic Pathways (The "How-To")
Preparation from Carboxylic Acid
The standard synthesis involves the chlorination of 2-Ethyl-3,5-dimethylbenzoic acid . Due to the steric bulk, thionyl chloride (SOCl₂) is preferred over oxalyl chloride for scale-up, often requiring catalytic DMF (Vilsmeier-Haack intermediate) to activate the reagent.
Protocol: Thionyl Chloride Mediated Chlorination
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Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and a caustic scrubber (NaOH trap) for HCl/SO₂ off-gassing.
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Reagents: Charge 2-Ethyl-3,5-dimethylbenzoic acid (1.0 eq) and anhydrous Toluene (5 vol).
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Activation: Add Thionyl Chloride (1.5 eq) dropwise.
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Catalysis: Add DMF (0.05 eq) to form the reactive chloroiminium species.
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Reaction: Heat to reflux (approx. 80–110°C) for 3–5 hours. Monitor via TLC (convert aliquot to methyl ester with MeOH) until acid is consumed.
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Work-up: Distill off excess SOCl₂ and Toluene under reduced pressure.
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Purification: Vacuum distillation yields the pure acid chloride.
Visualization of Synthesis Workflow
Figure 1: Step-by-step synthetic workflow converting the hindered acid to the acid chloride.
Part 3: Reactivity & Mechanistic Insights
The "Ortho Effect" on Nucleophilic Substitution
In a standard Nucleophilic Acyl Substitution (NAS), a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. For 2-Ethyl-3,5-dimethylbenzoyl chloride, the 2-ethyl group destabilizes this transition state via steric repulsion.
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Implication for Chemists:
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Reaction Times: Expect reaction times to be 2–5x longer than benzoyl chloride.
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Temperature: Reactions with weak nucleophiles (e.g., anilines) may require heating (>60°C).
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Selectivity: This reduced reactivity can be exploited. In a molecule with multiple nucleophiles (e.g., a primary and secondary amine), this acid chloride will selectively acylate the less hindered/more reactive amine.
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Mechanistic Pathway Visualization
Figure 2: Mechanistic diagram highlighting the energy barrier introduced by the ortho-ethyl substituent.
Part 4: Applications in Drug Discovery & Material Science[1]
Conformational Locking in Ligand Design
In Medicinal Chemistry, the "Magic Methyl" effect is well known. The "Magic Ethyl" effect of this compound is used to lock the conformation of a drug molecule. By forcing the carbonyl group out of planarity with the benzene ring, it can:
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Improve binding affinity to specific hydrophobic pockets in enzymes (e.g., Kinases).
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Prevent "flat" molecular conformations, improving solubility.
Metabolic Stability
The steric bulk around the carbonyl/amide bond protects the resulting drug molecule from enzymatic hydrolysis (e.g., by esterases or amidases) in the body. This is a common strategy to extend the half-life (
Example Utility:
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Agrochemicals: Synthesis of substituted benzamides used as fungicides, where environmental persistence is required.
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Pharmaceuticals: Intermediate for lipid-modulating agents or specific GPCR ligands where the 3,5-dimethyl pattern mimics natural lipophilic ligands.
Part 5: Handling & Safety (HSE)
| Hazard Category | Classification | Protocol |
| Corrosivity | Skin Corr. 1B | Do not inhale. Use full sash height in fume hood. Wear butyl rubber gloves. |
| Reactivity | Water Reactive | Reacts violently with water to release HCl gas. Store under inert gas (Argon/N₂). |
| Storage | Moisture Sensitive | Store in tightly sealed glass containers with PTFE liners. Refrigerate (<8°C) to prevent slow degradation. |
References
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ChemicalBook. (2025). 2-ethyl-3,5-dimethylbenzoic acid Properties and CAS 104175-25-9. Link
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National Institutes of Health (PubChem). (2025). 3,5-Dimethylbenzoyl chloride (Analogous Chemistry). Link
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Google Patents. (2019). CN109851492A: Synthetic method of 3,5-dimethyl benzoyl chloride.[1] Link
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BenchChem. (2025). Reactivity of Sterically Hindered Benzoyl Chlorides. Link
